molecular formula C17H14N4O2 B2798076 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide CAS No. 1424625-51-3

2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2798076
CAS No.: 1424625-51-3
M. Wt: 306.325
InChI Key: CGFSLBCLLNALNC-UHFFFAOYSA-N
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Description

2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide is a heterocyclic organic compound featuring a benzodiazole core substituted with methyl groups at the 1- and 2-positions, a cyano group, and a furan-2-yl moiety conjugated via a propenamide linker. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization steps, analogous to methods described for related benzimidazole derivatives .

Properties

IUPAC Name

2-cyano-N-(1,2-dimethylbenzimidazol-5-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11-19-15-9-13(5-6-16(15)21(11)2)20-17(22)12(10-18)8-14-4-3-7-23-14/h3-9H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGFSLBCLLNALNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)NC(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodiazole Core: Starting with a suitable precursor, such as o-phenylenediamine, the benzodiazole core can be synthesized through cyclization reactions.

    Introduction of the Dimethyl Groups: Methylation reactions using methylating agents like methyl iodide can introduce the dimethyl groups at the desired positions.

    Furan Ring Incorporation: The furan ring can be introduced through coupling reactions, such as Suzuki or Heck coupling.

    Formation of the Prop-2-enamide Moiety: The final step involves the formation of the prop-2-enamide moiety through condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-cyano-N-(1,2-dimethyl-1H-1,3-benzodiazol-5-yl)-3-(furan-2-yl)prop-2-enamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole/Benzodiazole Family

The compound shares structural motifs with N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide derivatives (e.g., compounds 3a–3b in ). Key differences include:

  • Core Heterocycle: The target compound contains a 1,3-benzodiazole (two nitrogen atoms in a fused benzene ring), whereas 3a–3b feature a benzimidazole (benzene fused with an imidazole ring).
  • Substituents: The cyano group and furan-2-yl propenamide linker in the target compound contrast with the hydrazide and benzylidene substituents in 3a–3b, impacting solubility and target binding.
  • Synthetic Pathways: Both classes employ condensation reactions (e.g., hydrazide-aldehyde condensations in 3a–3b ), but the target compound’s synthesis likely requires additional steps to introduce the cyano and furan groups.

Physicochemical and Pharmacokinetic Properties (Hypothetical Analysis)

Property Target Compound Compound 3a ()
Molecular Weight ~350 g/mol (estimated) ~320–340 g/mol
LogP (Lipophilicity) Higher (due to cyano/furan) Moderate (hydrazide/benzylidene)
Hydrogen Bond Acceptors 6 5–6
Solubility Likely low (nonpolar groups) Moderate (polar hydrazide)

Note: Data inferred from structural features due to absence of experimental values in evidence.

Crystallographic Refinement Considerations

The compound’s rigidity (due to conjugated enamide and aromatic systems) would facilitate refinement via SHELXL, similar to other heterocycles .

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